1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(naphthalene-2-sulfonyl)piperazine
Description
This compound features a triazolopyrimidine core fused with a 4-methylphenyl substituent at position 3 and a piperazine moiety at position 5. The piperazine group is further modified with a naphthalene-2-sulfonyl substituent, contributing to its distinct physicochemical and pharmacological profile. The triazolopyrimidine scaffold is known for its role in kinase inhibition and modulation of reactive oxygen species (ROS)-related pathways, as seen in structurally related compounds like VAS2870, a triazolopyrimidinyl sulfide studied in white blood cell ROS mechanisms .
Properties
IUPAC Name |
3-(4-methylphenyl)-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2S/c1-18-6-9-21(10-7-18)32-25-23(28-29-32)24(26-17-27-25)30-12-14-31(15-13-30)35(33,34)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTZRWMIMPUDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Electronics : Electron-withdrawing groups (e.g., CF₃ in ) may enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., methoxy in ) could improve solubility.
- Biological Implications : VAS2870’s sulfide moiety contrasts with sulfonyl/acylated derivatives, suggesting divergent mechanisms in ROS modulation.
Research Findings and Mechanistic Insights
While direct activity data for the target compound is unavailable in the provided evidence, insights can be inferred from structural analogs:
- VAS2870 : Demonstrates inhibition of NADPH oxidase in white blood cells, highlighting the triazolopyrimidine core’s relevance in redox signaling . The target compound’s sulfonyl group may alter interaction with oxidase enzymes compared to VAS2870’s sulfide.
- Solubility vs. Lipophilicity : Compounds with methoxy/ethoxy substituents (e.g., ) are likely more water-soluble, whereas the target compound’s naphthalene group favors lipid membrane penetration, critical for CNS-targeting applications.
- Metabolic Stability : The trifluoromethyl group in is associated with resistance to oxidative metabolism, a feature absent in the target compound, which may necessitate formulation adjustments for oral bioavailability.
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